molecular formula C9H9NO3S B2403924 Benzoxazole, 5-(ethylsulfonyl)- CAS No. 882747-36-6

Benzoxazole, 5-(ethylsulfonyl)-

Cat. No. B2403924
CAS RN: 882747-36-6
M. Wt: 211.24
InChI Key: NBJKSWKTTYHJNQ-UHFFFAOYSA-N
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Description

“Benzoxazole, 5-(ethylsulfonyl)-” is a heterocyclic compound that contains an oxygen-nitrogen ring with a sulfone group and an ethyl group attached. Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Many derivatives of benzoxazoles are commercially important .


Synthesis Analysis

Benzoxazole derivatives have been synthesized using different pathways . For instance, the synthesis of benzoxazole derivatives was reported using a Brønsted acidic ionic liquid gel catalyst in solvent-free conditions for the condensation and aromatization of 2-aminophenol and aldehydes .


Molecular Structure Analysis

Benzoxazoles are heterocyclic compounds that contain fused benzene and oxazole rings . They are structural isosteres of natural nucleotides which can easily interact with biopolymers .

Scientific Research Applications

Medicinal Chemistry

Benzoxazole is an attractive scaffold in medicinal chemistry due to its diverse biological applications . It is present in a wide range of natural products, pharmaceuticals, and functional materials . Many natural and synthetic benzoxazole-containing compounds exhibit a wide range of biological activities .

Antimicrobial Activity

Benzoxazoles have been reported to possess antibacterial, antitubercular, antifungal, and antiviral activities . They represent structural isosteres of natural nucleotides which can easily interact with biopolymers .

Antioxidant Activity

Benzoxazoles have been found to exhibit antioxidant properties . This makes them potential candidates for the development of drugs to combat oxidative stress-related diseases.

Anti-inflammatory Activity

Benzoxazoles form the active component in many marketed drugs such as the non-steroidal anti-inflammatory drug, funoxaprofen . This suggests their potential in the treatment of inflammatory conditions.

Agrochemical Applications

Benzoxazoles have been used in the discovery of new agrochemicals . They have been found to exhibit antibacterial, fungicidal, herbicidal, and insecticidal activities .

Mutagenic Activities

The mutagenic properties of benzoxazole derivatives have been investigated using the Ames test . The results showed no mutagenic activity of the test drugs .

Drug Development

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . This makes benzoxazoles essential in drug development .

Safety and Hazards

Benzoxazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable solid, and it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The future directions of “Benzoxazole, 5-(ethylsulfonyl)-” could involve further exploration of its biological activities and development of new synthetic strategies .

Mechanism of Action

Target of Action

Benzoxazole derivatives, including “5-(ethanesulfonyl)-1,3-benzoxazole”, are known to target various enzymes or proteins that are involved in the pathway of disease formation and proliferation . These targets include DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases , among others. These targets play crucial roles in cellular processes, and their inhibition or activation can lead to significant changes in cellular function.

Mode of Action

The interaction of “5-(ethanesulfonyl)-1,3-benzoxazole” with its targets results in changes in the activity of these targets. For instance, some benzoxazole derivatives have been found to inhibit DNA topoisomerases , which are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle. Inhibition of these enzymes can lead to the prevention of cancer cell proliferation.

Biochemical Pathways

Given the targets of benzoxazole derivatives, it is likely that they affect pathways related to cell proliferation, inflammation, and other disease-related processes

Pharmacokinetics

The pharmacokinetics of similar benzoxazole derivatives have been studied . These studies can provide insights into the likely ADME properties of “5-(ethanesulfonyl)-1,3-benzoxazole”.

Result of Action

The molecular and cellular effects of “5-(ethanesulfonyl)-1,3-benzoxazole” are likely to be dependent on its mode of action and the specific targets it interacts with. Given its potential targets, this compound may have anti-cancer, anti-inflammatory, and other pharmacological effects . .

properties

IUPAC Name

5-ethylsulfonyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-2-14(11,12)7-3-4-9-8(5-7)10-6-13-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJKSWKTTYHJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoxazole, 5-(ethylsulfonyl)-

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